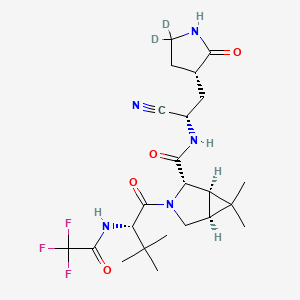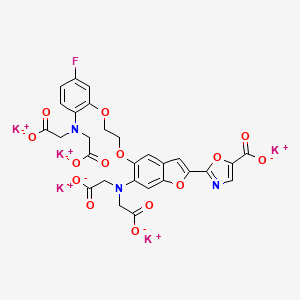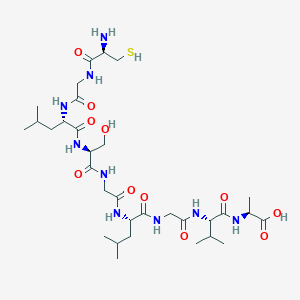
CooP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CooP is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CooP typically involves a series of well-defined chemical reactions. One common method is the copper-catalyzed site-selective thiolation of Csp3–H bonds of aliphatic amines. This method features a broad substrate scope and good functional group compatibility, allowing for the conversion of primary, secondary, and tertiary C–H bonds into C–S bonds with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
CooP undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.
Substitution: this compound participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives.
Scientific Research Applications
CooP has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: this compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mechanism of Action
The mechanism by which CooP exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
CooP can be compared with other similar compounds, such as:
Copper(II) oxide: Known for its catalytic properties.
Copper(I) chloride: Used in various chemical reactions.
Copper(II) sulfate: Widely used in industry and agriculture.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions under controlled conditions also adds to its versatility .
Properties
Molecular Formula |
C32H57N9O11S |
|---|---|
Molecular Weight |
775.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H57N9O11S/c1-15(2)8-20(28(47)35-12-25(45)41-26(17(5)6)31(50)37-18(7)32(51)52)38-24(44)11-36-29(48)22(13-42)40-30(49)21(9-16(3)4)39-23(43)10-34-27(46)19(33)14-53/h15-22,26,42,53H,8-14,33H2,1-7H3,(H,34,46)(H,35,47)(H,36,48)(H,37,50)(H,38,44)(H,39,43)(H,40,49)(H,41,45)(H,51,52)/t18-,19-,20-,21-,22-,26-/m0/s1 |
InChI Key |
MQTUTFRSXRQQOU-MWSOCQQISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


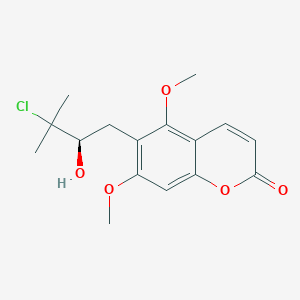
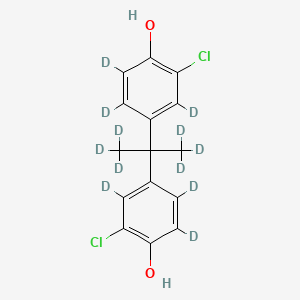

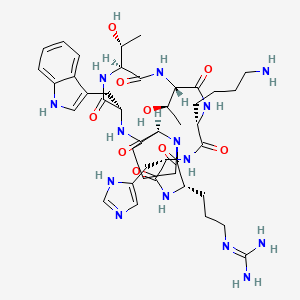

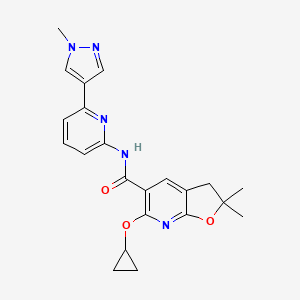
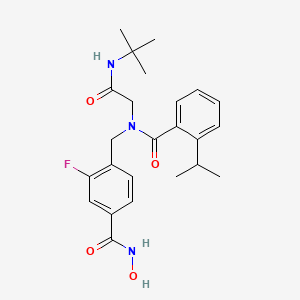
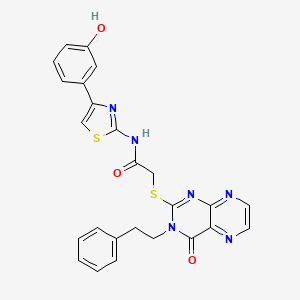
![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
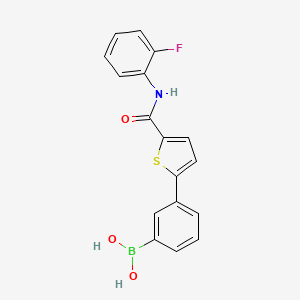
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
